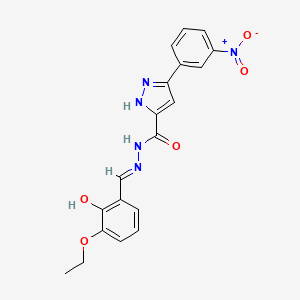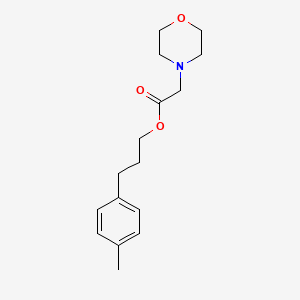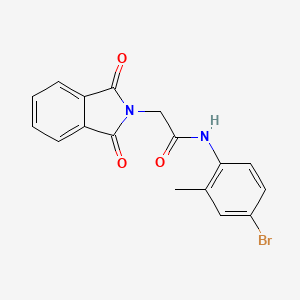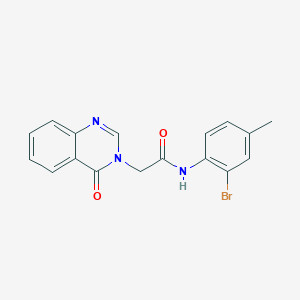![molecular formula C26H32N4O4S B11648602 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11648602.png)
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrimidinyl group, a sulfamoyl group, and a phenoxyacetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Sulfamoyl Intermediate: This step involves the reaction of pyrimidine with a suitable sulfonamide reagent under controlled conditions to form the pyrimidinyl sulfamoyl intermediate.
Coupling with Phenyl Derivative: The intermediate is then coupled with a phenyl derivative, such as 4-aminophenol, to form the desired phenylsulfamoyl compound.
Introduction of the Phenoxyacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the sulfamoyl group, converting it to the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetamide oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. The pyrimidinyl and sulfamoyl groups play a crucial role in these interactions, allowing the compound to form stable complexes with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 2,4,6-Triisopropyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide
Uniqueness
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C26H32N4O4S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-25(2,3)18-26(4,5)19-7-11-21(12-8-19)34-17-23(31)29-20-9-13-22(14-10-20)35(32,33)30-24-27-15-6-16-28-24/h6-16H,17-18H2,1-5H3,(H,29,31)(H,27,28,30) |
InChI Key |
YSLQGMCBHFDPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648528.png)
![(5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11648541.png)
![Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11648544.png)

![7-Tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11648552.png)

![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648569.png)
![(2Z)-3-(3-Bromophenyl)-2-[(furan-2-YL)formamido]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11648577.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11648585.png)
![ethyl 4-{4-[3-(2-furyl)-2-propenylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11648588.png)

![Tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11648604.png)
![N-(3-chlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11648611.png)
